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molecular formula C10H20O2 B1593867 6-Methoxy-2,6-dimethylheptanal CAS No. 62439-41-2

6-Methoxy-2,6-dimethylheptanal

Cat. No. B1593867
M. Wt: 172.26 g/mol
InChI Key: QMXBURPYNWBMJR-UHFFFAOYSA-N
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Patent
US04311617

Procedure details

7-Methoxy-3,7-dimethyl octan-1,2-diol (40 g) was treated with periodic acid in tetrahydrofuren; work up with water followed by diluted sodium bicarbonate wash gave the aldehyde (10 g) with specific rotating α(22/D+13.69.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH3:14])([CH3:13])[CH2:4][CH2:5][CH2:6][CH:7]([CH3:12])[CH:8]([OH:11])CO.I(O)(=O)(=O)=O.C(=O)(O)[O-].[Na+]>O>[CH3:1][O:2][C:3]([CH3:13])([CH3:14])[CH2:4][CH2:5][CH2:6][CH:7]([CH3:12])[CH:8]=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
COC(CCCC(C(CO)O)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash

Outcomes

Product
Name
Type
product
Smiles
COC(CCCC(C=O)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 29.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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